![molecular formula C13H27NO5Si B573903 N-[3-(Triéthoxysilyl)propyl]-2-carbomethoxyaziridine CAS No. 193417-26-4](/img/structure/B573903.png)

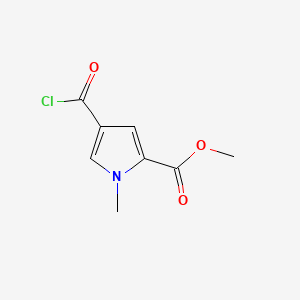

N-[3-(Triéthoxysilyl)propyl]-2-carbomethoxyaziridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

n-[3-(Triethoxysilyl)propyl]-2-carbomethoxyaziridine: is an organosilane compound that combines the properties of aziridines and silanes. It is known for its ability to form strong bonds with both organic and inorganic materials, making it a valuable compound in various industrial and scientific applications.

Applications De Recherche Scientifique

Chemistry:

Surface Modification: Used to modify the surface properties of materials, enhancing adhesion, hydrophobicity, or hydrophilicity.

Catalysis: Acts as a ligand in catalytic systems, improving the efficiency of various chemical reactions.

Biology:

Bioconjugation: Used to link biomolecules to surfaces or other molecules, facilitating the study of biological interactions.

Drug Delivery: Incorporated into drug delivery systems to improve the stability and targeting of therapeutic agents.

Medicine:

Tissue Engineering: Used in the development of scaffolds for tissue engineering, promoting cell adhesion and growth.

Diagnostic Imaging: Incorporated into imaging agents to enhance their stability and targeting.

Industry:

Coatings: Used in the formulation of coatings to improve their durability and resistance to environmental factors.

Adhesives: Incorporated into adhesives to enhance their bonding strength and durability.

Mécanisme D'action

Target of Action

Similar compounds such as n-[3-(trimethoxysilyl)propyl]ethylenediamine have been used as organic ligands for the surface modification of materials like silica gel .

Mode of Action

It’s likely that it interacts with its targets through a process of covalent bonding, similar to other silane coupling agents . This interaction can lead to changes in the physical and chemical properties of the target material, enhancing its performance in various applications.

Biochemical Pathways

Silane coupling agents are known to influence the surface chemistry of materials, potentially affecting various biochemical pathways depending on the specific application .

Pharmacokinetics

Similar compounds like n-[3-(trimethoxysilyl)propyl]ethylenediamine have a boiling point of 146 °c/15 mmhg and a density of 1028 g/mL at 25 °C . These properties could impact the compound’s bioavailability.

Result of Action

Similar compounds have been used to enhance the mechanical properties and adhesion of polymer films to various substrates .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-[3-(Triethoxysilyl)propyl]-2-carbomethoxyaziridine. For instance, it’s soluble in organic solvents like ethanol, acetone, and dichloromethane . It’s relatively stable at room temperature but should avoid direct sunlight exposure .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of n-[3-(Triethoxysilyl)propyl]-2-carbomethoxyaziridine typically involves the reaction of 3-(triethoxysilyl)propylamine with aziridine-2-carboxylic acid methyl ester. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, with careful control of temperature, pressure, and reaction time to ensure consistent quality.

Analyse Des Réactions Chimiques

Types of Reactions:

Hydrolysis: The triethoxysilyl group can undergo hydrolysis to form silanol groups, which can further condense to form siloxane bonds.

Substitution: The aziridine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Polymerization: The compound can act as a cross-linking agent in polymerization reactions, enhancing the mechanical properties of polymers.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.

Substitution: Nucleophiles such as amines or thiols, typically under mild conditions.

Polymerization: Monomers and initiators, often under controlled temperature and pressure.

Major Products Formed:

Siloxane Polymers: Formed through hydrolysis and condensation reactions.

Aziridine Derivatives: Formed through nucleophilic substitution reactions.

Cross-linked Polymers: Formed through polymerization reactions.

Comparaison Avec Des Composés Similaires

- n-[3-(Trimethoxysilyl)propyl]ethylenediamine

- 3-(Triethoxysilyl)propylamine

- n-[3-(Trimethoxysilyl)propyl]aniline

Uniqueness: n-[3-(Triethoxysilyl)propyl]-2-carbomethoxyaziridine is unique due to its combination of aziridine and silane functionalities. This dual functionality allows it to form strong bonds with both organic and inorganic materials, making it highly versatile in various applications. Its ability to participate in both hydrolysis and nucleophilic substitution reactions further enhances its utility in diverse fields.

Propriétés

IUPAC Name |

methyl 1-(3-triethoxysilylpropyl)aziridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27NO5Si/c1-5-17-20(18-6-2,19-7-3)10-8-9-14-11-12(14)13(15)16-4/h12H,5-11H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDUJZVMOZLQWNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCN1CC1C(=O)OC)(OCC)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27NO5Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.44 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does N-[3-(Triethoxysilyl)propyl]-2-carbomethoxyaziridine facilitate the immobilization of fullerene (C60) onto silica gel?

A1: N-[3-(Triethoxysilyl)propyl]-2-carbomethoxyaziridine plays a crucial role in attaching C60 to silica gel. The process begins with the thermal ring opening of the aziridine compound in the presence of C60. This reaction forms a fulleropyrrolidine derivative, essentially attaching the C60 molecule to the propyl chain of the aziridine. The triethoxysilyl group on the other end of the propyl chain then allows for covalent attachment to the HPLC silica gel. This creates a stationary phase where C60 is immobilized and can interact with other molecules. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Oxabicyclo[3.1.0]hexane-1-methanol, -alpha--ethyl-](/img/new.no-structure.jpg)

![2-Fluorofuro[3,4-b]pyridine-5,7-dione](/img/structure/B573834.png)

![7-ethyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B573840.png)

![4,8-dioxa-3,10,11-triazatricyclo[7.3.0.02,6]dodeca-1,6,9,11-tetraene](/img/structure/B573841.png)